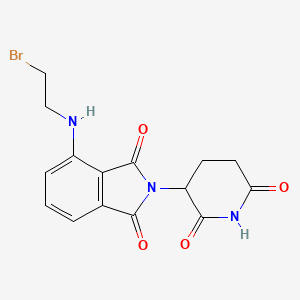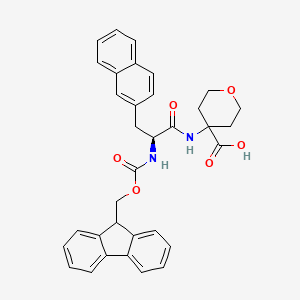
2,2'-(Oxybis(4,1-phenylene))bis(4,4-Dimethyl-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Oxybis(4,1-phenylene))bis(4,4-Dimethyl-4,5-dihydrooxazole) is a complex organic compound with the molecular formula C22H24N2O3. It is primarily used in research settings and is known for its unique chemical structure, which includes two oxazole rings connected by a phenylene group with an oxygen bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Oxybis(4,1-phenylene))bis(4,4-Dimethyl-4,5-dihydrooxazole) typically involves the reaction of 4,4-dimethyl-4,5-dihydrooxazole with a phenylene derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or nickel complexes. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
This would involve the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Oxybis(4,1-phenylene))bis(4,4-Dimethyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds .
Scientific Research Applications
2,2’-(Oxybis(4,1-phenylene))bis(4,4-Dimethyl-4,5-dihydrooxazole) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,2’-(Oxybis(4,1-phenylene))bis(4,4-Dimethyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The phenylene group provides structural rigidity, enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- Oxirane, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-
- Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-
- 2,2’-(2-Bromo-1,4-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole)
Uniqueness
2,2’-(Oxybis(4,1-phenylene))bis(4,4-Dimethyl-4,5-dihydrooxazole) is unique due to its dual oxazole rings connected by a phenylene group with an oxygen bridge. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various research applications .
Properties
Molecular Formula |
C22H24N2O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[4-[4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenoxy]phenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C22H24N2O3/c1-21(2)13-25-19(23-21)15-5-9-17(10-6-15)27-18-11-7-16(8-12-18)20-24-22(3,4)14-26-20/h5-12H,13-14H2,1-4H3 |
InChI Key |
YBCLHDZZWHSCGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC=C(C=C2)OC3=CC=C(C=C3)C4=NC(CO4)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


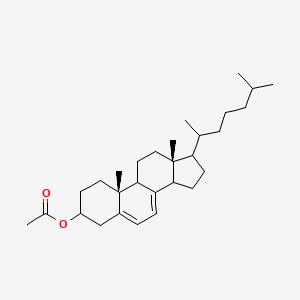
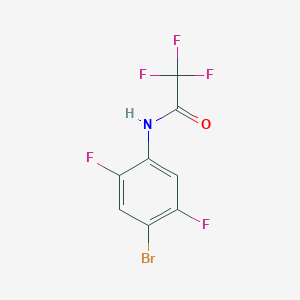
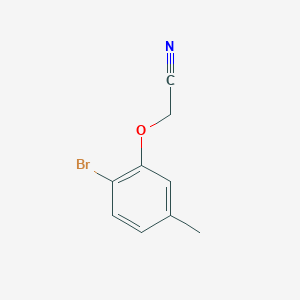
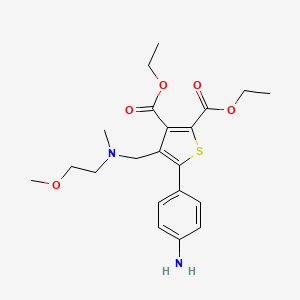
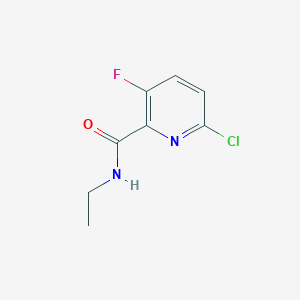
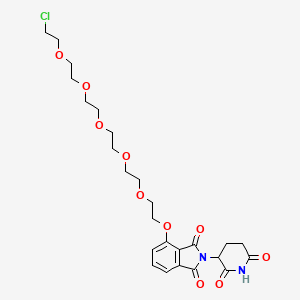
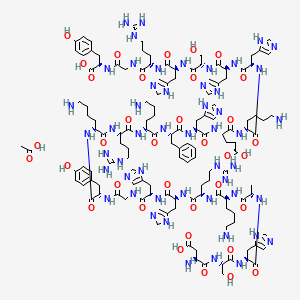
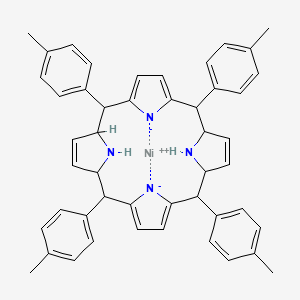
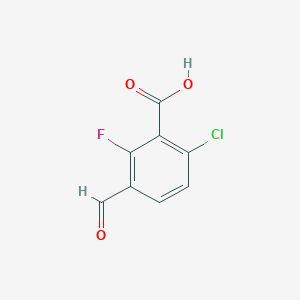
![2-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14771333.png)
